molecular formula C19H24N4O2S B5640513 5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one

5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one

Cat. No. B5640513
M. Wt: 372.5 g/mol
InChI Key: NMGGENZXWHXTBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives and related compounds involves intricate chemical procedures designed to construct the compound's complex molecular framework. For instance, derivatives of pyridazinones have been synthesized through various reactions, including cyclocondensation processes and nucleophilic substitution, demonstrating the versatility and complexity of synthetic routes available for constructing such molecules (Karimian et al., 2017; Koza et al., 2013).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by intricate arrangements of atoms and bonds, contributing to their distinct chemical behaviors. Structural analyses often involve advanced spectroscopic techniques, such as NMR and X-ray diffraction, to elucidate the compound's configuration and stereochemistry. The molecular geometry, tautomeric states, and crystallographic features provide insights into the compound's stability and reactivity (Wójcicka et al., 2022).

Chemical Reactions and Properties

Pyridazinone derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include cycloadditions, electrophilic substitutions, and more, leading to the formation of a wide range of functionalized products. The chemical properties of these compounds are largely influenced by their molecular structure, with specific functional groups contributing to their reactivity and interaction with different chemical agents (Gaby et al., 2003).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through empirical testing and analytical methods, providing valuable information for the compound's handling, storage, and application in various research contexts.

Chemical Properties Analysis

The chemical properties of 5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one, such as acidity, basicity, and reactivity towards other chemicals, are defined by its molecular structure. Studies on these compounds have shown a range of reactions and interactions, highlighting their potential as versatile reagents in synthetic chemistry and beyond (Kulakov et al., 2015).

properties

IUPAC Name

5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-21(8-7-16-5-3-2-4-6-16)17-13-18(24)23(20-14-17)15-19(25)22-9-11-26-12-10-22/h2-6,13-14H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGGENZXWHXTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2=CC(=O)N(N=C2)CC(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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